N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. Pyrimidine derivatives are widely studied for their diverse applications in medicinal chemistry, agriculture, and material science.
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities . Therefore, it’s plausible that this compound may target organisms causing sleeping sickness and malaria, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum .
Mode of Action
Based on the activities of similar compounds, it may interact with specific enzymes or proteins within the target organisms, inhibiting their normal function and leading to their death .
Biochemical Pathways
Given its potential antitrypanosomal and antiplasmodial activities, it may interfere with essential biochemical pathways inTrypanosoma and Plasmodium species, such as DNA replication, protein synthesis, or energy metabolism .
Result of Action
Based on the activities of similar compounds, it may lead to the death ofTrypanosoma and Plasmodium species, thereby alleviating the symptoms of sleeping sickness and malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine typically involves a multi-step process. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the scalability and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Pyrimidifen: A commercial acaricide with similar structural features but different biological activities.
Flupentiofenox: Another trifluoroethyl thioether derivative with excellent bioactivity.
Uniqueness: N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its specific trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9-19-12(14(15,16)17)7-13(20-9)18-8-10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVDPXQEWMTJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NCC2=CC=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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